molecular formula C16H18N2O4S B7338927 (2R,5R)-5-methyl-1-(6-methylquinolin-8-yl)sulfonylpyrrolidine-2-carboxylic acid

(2R,5R)-5-methyl-1-(6-methylquinolin-8-yl)sulfonylpyrrolidine-2-carboxylic acid

Cat. No.: B7338927
M. Wt: 334.4 g/mol
InChI Key: ZASBHVOYSDVXOJ-DGCLKSJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,5R)-5-methyl-1-(6-methylquinolin-8-yl)sulfonylpyrrolidine-2-carboxylic acid is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as TAK-659 and has been found to have promising results in various studies.

Mechanism of Action

The mechanism of action of (2R,5R)-5-methyl-1-(6-methylquinolin-8-yl)sulfonylpyrrolidine-2-carboxylic acid involves the inhibition of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which plays a significant role in the proliferation and survival of cancer cells. By inhibiting BTK, TAK-659 can effectively suppress the growth of cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has potent anti-inflammatory effects. It has been found to reduce the levels of pro-inflammatory cytokines, which play a crucial role in the pathogenesis of various inflammatory diseases. TAK-659 has also been found to improve the survival rate of mice with sepsis, a life-threatening condition caused by an overwhelming immune response to infection.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2R,5R)-5-methyl-1-(6-methylquinolin-8-yl)sulfonylpyrrolidine-2-carboxylic acid is its high potency and selectivity. It has been found to have minimal off-target effects, which makes it an ideal candidate for drug development. However, one of the limitations of TAK-659 is its poor solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the research of (2R,5R)-5-methyl-1-(6-methylquinolin-8-yl)sulfonylpyrrolidine-2-carboxylic acid. One of the main areas of interest is in the development of TAK-659 as a potential anti-cancer drug. Further studies are needed to determine the optimal dosage and administration route of TAK-659 in vivo. Additionally, research is needed to investigate the potential applications of TAK-659 in the treatment of other inflammatory diseases. Finally, studies are needed to investigate the potential side effects of TAK-659 in vivo and to determine the safety profile of this compound.
Conclusion
This compound is a promising compound that has been studied for its potential applications in various scientific research areas. It has been found to have potent anti-inflammatory and anti-tumor activity and can inhibit the growth of cancer cells. Although there are still many questions to be answered regarding the safety and efficacy of TAK-659, the future looks promising for this compound.

Synthesis Methods

The synthesis method of (2R,5R)-5-methyl-1-(6-methylquinolin-8-yl)sulfonylpyrrolidine-2-carboxylic acid involves the reaction of 6-methylquinoline-8-sulfonyl chloride with (2R,5R)-2-carboxy-5-methylpyrrolidine. This reaction produces this compound as a white solid with a high purity.

Scientific Research Applications

(2R,5R)-5-methyl-1-(6-methylquinolin-8-yl)sulfonylpyrrolidine-2-carboxylic acid has been studied for its potential applications in various scientific research areas. One of the main areas of research is in the field of oncology. Studies have shown that TAK-659 has potent anti-tumor activity and can inhibit the growth of cancer cells. It has also been found to enhance the efficacy of other anti-cancer drugs.

Properties

IUPAC Name

(2R,5R)-5-methyl-1-(6-methylquinolin-8-yl)sulfonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-10-8-12-4-3-7-17-15(12)14(9-10)23(21,22)18-11(2)5-6-13(18)16(19)20/h3-4,7-9,11,13H,5-6H2,1-2H3,(H,19,20)/t11-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASBHVOYSDVXOJ-DGCLKSJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1S(=O)(=O)C2=CC(=CC3=C2N=CC=C3)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H](N1S(=O)(=O)C2=CC(=CC3=C2N=CC=C3)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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